5-hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one
Description
Properties
IUPAC Name |
5-hydroxy-7-[(4-methylphenyl)methoxy]-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-15-7-9-16(10-8-15)14-26-18-11-19(24)23-20(25)13-21(27-22(23)12-18)17-5-3-2-4-6-17/h2-13,24H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNWFXLAYDFWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one, also known as a derivative of flavonoids, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.40 g/mol. Its structure features a chromone backbone substituted with hydroxyl and methoxy groups, which are known to enhance biological activity.
Antioxidant Activity
Research indicates that flavonoids, including this compound, possess significant antioxidant properties. These antioxidants can neutralize free radicals, thereby reducing oxidative stress and potentially lowering the risk of chronic diseases such as cancer and cardiovascular disorders. Studies have shown that related compounds exhibit high radical scavenging activity, suggesting similar potential for this compound.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial activity against various pathogens. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related flavonoids often range from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis . This suggests that the compound may share similar efficacy.
Anticancer Potential
Flavonoids are recognized for their anticancer properties, often through mechanisms involving apoptosis induction and cell cycle arrest. Initial studies on structurally similar compounds indicate that they can inhibit tumor growth in various cancer cell lines, including breast and prostate cancers. The specific mechanism of action for this compound requires further investigation to elucidate its potential in cancer therapy.
Case Studies and Research Findings
- Antioxidant Assessment : A study evaluated the antioxidant capacity of various flavonoids using DPPH and ABTS assays. Results indicated that compounds with similar structures to this compound exhibited significant radical scavenging activity, supporting its potential as a therapeutic agent against oxidative stress-related diseases .
- Antimicrobial Evaluation : In a comparative study on flavonoid derivatives, 5-hydroxy derivatives showed enhanced antibacterial effects against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the importance of hydroxyl substitutions in enhancing antimicrobial potency .
- Cytotoxicity Studies : In vitro cytotoxicity assays conducted on cancer cell lines revealed that flavonoid derivatives could induce apoptosis through mitochondrial pathways. While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable effects .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one can be contextualized against analogs with variations in the 7-O-substituent, 2-phenyl group, or core chromenone system. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison of 7-O-Substituted Flavones
Structural and Functional Insights
Substituent Effects on Lipophilicity and Bioavailability :
- The 4-methylbenzyloxy group balances lipophilicity and steric bulk, likely enhancing membrane permeability compared to polar substituents (e.g., morpholine in IC87361) .
- Alkyl chains (e.g., pentyloxy) increase logP values, favoring blood-brain barrier penetration, as seen in epilepsy studies .
Biological Activity Modulation: Antioxidant Potential: The 5-hydroxy group is critical for radical scavenging, as seen in phenolic analogs like chlorogenic acid and epicatechin . Kinase Inhibition: IC87361 demonstrates how electron-donating substituents (morpholine) enhance interactions with ATP-binding pockets . Anti-inflammatory Effects: 2-Phenyl-4H-chromen-4-one derivatives show COX-2 inhibitory activity, with substituents influencing binding affinity .
Synthetic Feasibility :
- Epoxide and piperazinylpropoxy derivatives are synthesized via nucleophilic substitution (K2CO3/DMF, 50–80% yields), highlighting the versatility of 7-O-functionalization .
Table 2: Pharmacokinetic and Computational Data
Q & A
Basic: What are the common synthetic routes for 5-hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one?
Methodological Answer:
The synthesis typically involves functionalizing the chromen-4-one core via nucleophilic substitution or etherification. For example:
Core Formation : Start with 5,7-dihydroxy-2-phenylchromen-4-one. Protect the 7-hydroxy group using a 4-methylbenzyl (p-methylbenzyl) ether via Williamson ether synthesis under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Use column chromatography (petroleum ether/ethyl acetate gradients) to isolate intermediates.
Characterization : Confirm purity via HPLC and structural identity via -/-NMR and IR spectroscopy .
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard:
Crystallization : Grow crystals via slow evaporation in solvents like ethanol or DCM/hexane mixtures.
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at 100–295 K.
Refinement : Employ SHELXL for structure solution and refinement. Validate hydrogen bonding patterns using ORTEP-3 for visualization .
Advanced: How to optimize reaction conditions for high-yield synthesis?
Methodological Answer:
Key variables include:
- Temperature : Elevated temperatures (70–80°C) improve etherification kinetics but may degrade heat-sensitive intermediates .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer reactions.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the benzyloxy group .
- Monitoring : Track reaction progress via TLC and adjust stoichiometry dynamically.
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from:
- Substituent Effects : The 4-methylbenzyl group’s hydrophobicity may enhance blood-brain barrier permeability compared to pentyloxy analogs, altering in vivo efficacy .
- Assay Variability : Standardize epilepsy models (e.g., in vitro brain slice electrophysiology) to control oxygen/glucose deprivation parameters .
- Statistical Validation : Apply ANOVA with post-hoc tests to compare dose-response curves across studies.
Basic: What spectroscopic methods characterize this compound?
Methodological Answer:
UV-Vis : Detect chromen-4-one absorption at ~280–320 nm (π→π* transitions).
IR : Identify carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .
NMR : -NMR shows aromatic protons (δ 6.8–8.2 ppm) and methylbenzyl methyl groups (δ 2.3–2.5 ppm). -NMR confirms the chromen-4-one carbonyl (δ ~180 ppm) .
Advanced: Best practices for molecular docking studies to predict CNS activity?
Methodological Answer:
Target Selection : Use epilepsy-related targets (e.g., NMDA or GABA receptors) from PDBe or RCSB PDB.
Ligand Preparation : Optimize the compound’s 3D structure with Gaussian09 (DFT/B3LYP/6-31G* basis set).
Docking Software : Use AutoDock Vina with Lamarckian GA parameters (e.g., 100 runs, exhaustiveness=20). Validate binding poses via MD simulations in GROMACS .
Advanced: How to handle crystallographic disorder in structure refinement?
Methodological Answer:
Identify Disorder : Use SHELXL’s PART instruction to model split positions for overlapping atoms.
Occupancy Refinement : Constrain occupancies of disordered groups (e.g., methylbenzyl rotamers) to sum to 1.0.
Thermal Parameters : Apply ISOR restraints to anisotropic displacement parameters for disordered regions. Validate via R-factor convergence (<5%) .
Basic: What in vitro models assess neuroactivity for epilepsy research?
Methodological Answer:
Hippocampal Slices : Use rat brain slices in artificial cerebrospinal fluid (aCSF). Induce epileptiform activity with 4-aminopyridine (4-AP).
Electrophysiology : Measure field excitatory postsynaptic potentials (fEPSPs) before/after compound application.
Dose-Response : Calculate IC₅₀ values using logistic regression (e.g., GraphPad Prism) .
Advanced: How does substituent position affect antioxidant activity?
Methodological Answer:
- Hydroxy Group Placement : The 5-hydroxy group’s para position enhances radical scavenging (e.g., DPPH assay) via resonance stabilization.
- Methoxy vs. Benzyloxy : 7-Benzyloxy groups reduce polarity, potentially lowering cellular uptake compared to methoxy analogs.
- QSAR Modeling : Use CODESSA-Pro to correlate Hammett σ values with activity trends .
Advanced: Strategies for regioselective functionalization of the chromen-4-one core?
Methodological Answer:
Directing Groups : Use 5-hydroxy as a directing group for electrophilic substitution at C-6 or C-2.
Protection/Deprotection : Temporarily protect 7-benzyloxy groups with TMSCl to enable C-3 bromination.
Microwave Synthesis : Reduce side reactions (e.g., dimerization) via controlled heating (100°C, 30 min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
